Fmoc-D-Lys-OAll.HCl

Solid-phase peptide synthesis Macrocyclic peptides Orthogonal protection

Fmoc-D-Lys-OAll.HCl (CAS 1272754-92-3) is a D‑lysine derivative bearing an Fmoc‑protected α‑amino group and an allyl ester‑protected carboxyl terminus, supplied as the hydrochloride salt. This dual‑protection scheme furnishes true orthogonality in Fmoc‑based solid‑phase peptide synthesis (SPPS), allowing the allyl ester to be selectively cleaved under mild Pd(0) catalysis without disturbing the Fmoc group or acid‑labile side‑chain protections.

Molecular Formula C24H29ClN2O4
Molecular Weight 444.9 g/mol
Cat. No. B12823724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys-OAll.HCl
Molecular FormulaC24H29ClN2O4
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
InChIInChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H
InChIKeyIBCYYPRTIQUQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Lys-OAll.HCl: Orthogonally Protected D‑Lysine Building Block for SPPS Procurement


Fmoc-D-Lys-OAll.HCl (CAS 1272754-92-3) is a D‑lysine derivative bearing an Fmoc‑protected α‑amino group and an allyl ester‑protected carboxyl terminus, supplied as the hydrochloride salt . This dual‑protection scheme furnishes true orthogonality in Fmoc‑based solid‑phase peptide synthesis (SPPS), allowing the allyl ester to be selectively cleaved under mild Pd(0) catalysis without disturbing the Fmoc group or acid‑labile side‑chain protections [1]. The compound thus serves as a key building block for constructing cyclic peptides, branched architectures, and C‑terminally modified sequences that cannot be accessed with conventional Lys derivatives .

Why Fmoc-D-Lys-OAll.HCl Cannot Be Replaced by Standard Fmoc‑Lys(Boc)‑OH or L‑Lysine Analogs


Substituting Fmoc-D-Lys-OAll.HCl with the widely used Fmoc-L-Lys(Boc)-OH or Fmoc-D-Lys(Boc)-OH introduces two critical liabilities. First, the Boc side‑chain protection in these analogs is acid‑labile (cleaved by TFA), whereas the allyl ester in Fmoc-D-Lys-OAll.HCl is stable to both piperidine (Fmoc removal) and TFA (global deprotection), enabling a third orthogonal deprotection dimension that is essential for on‑resin cyclization or selective C‑terminal modification [1]. Second, the D‑stereochemistry of Fmoc-D-Lys-OAll.HCl confers resistance to proteolytic degradation in the final peptide product, a feature absent in L‑lysine‑derived building blocks [2]. These functional differences mean that experimental protocols validated with Fmoc-D-Lys-OAll.HCl cannot be reliably reproduced using in‑class alternatives without substantial re‑optimization and risk of synthetic failure.

Fmoc-D-Lys-OAll.HCl: Quantitative Comparative Evidence for Procurement Decision‑Making


Fmoc-D-Lys-OAll.HCl Enables a Four‑Dimensional Orthogonal Protection Strategy Unavailable with Fmoc-D-Lys(Boc)-OH

Fmoc-D-Lys-OAll.HCl provides an orthogonal protection dimension beyond the standard Fmoc/tBu scheme. In the total synthesis of macrocyclic natural peptides (polymyxin E2, daptomycin, lacticin 481), a four‑dimensionally orthogonal protective group strategy is required to selectively expose amines and carboxylic acids on‑resin [1]. Fmoc-D-Lys-OAll.HCl contributes this orthogonality because the allyl ester is stable to both 20% piperidine (Fmoc removal) and TFA (tBu removal), whereas the Boc group on Fmoc-D-Lys(Boc)-OH is cleaved under TFA, eliminating a distinct deprotection axis . This third orthogonal dimension is a prerequisite for synthesizing branched and tricyclic peptide architectures [1].

Solid-phase peptide synthesis Macrocyclic peptides Orthogonal protection

Fmoc-D-Lys-OAll.HCl vs. Fmoc-L-Lys-OAll.HCl: D‑Configuration Drives Proteolytic Stability and Distinct Conformational Outcomes

Peptides incorporating D‑amino acids exhibit markedly enhanced resistance to endogenous proteases, as most eukaryotic proteases are stereospecific for L‑residues [1]. The D‑configuration in Fmoc-D-Lys-OAll.HCl enforces a distinct backbone conformation that can alter receptor binding affinity and selectivity relative to L‑Lys‑containing analogs [1]. While no direct head‑to‑head stability data were located for peptides synthesized from Fmoc-D-Lys-OAll.HCl versus Fmoc-L-Lys-OAll.HCl, class‑level evidence establishes that D‑amino acid substitution increases peptide half‑life in serum and reduces degradation rates [2].

Proteolytic stability Peptidomimetics D‑amino acids

Hydrochloride Salt Form of Fmoc-D-Lys-OAll.HCl Enhances Crystallinity and Aqueous Solubility Relative to Free Base

Fmoc-D-Lys-OAll.HCl is supplied as the hydrochloride salt, which improves crystallinity and simplifies purification compared to the neutral free base (Fmoc-D-Lys-OAll, CAS 1225440-23-2) . The HCl salt exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents such as DMF and DCM . The free base counterpart is less crystalline and may present handling challenges during large‑scale synthesis .

Formulation Solubility Storage stability

Allyl Ester Orthogonality Enables On‑Resin Cyclization via Lysine Side‑Chain Anchoring—Not Possible with Fmoc-D-Lys(Boc)-OH

In solid‑phase synthesis of head‑to‑tail cyclic peptides, lysine side‑chain anchoring requires an orthogonal protecting group that can be selectively removed while the peptide remains attached to the resin and all other protections (Fmoc, tBu) are intact [1]. The allyl ester of Fmoc-D-Lys-OAll.HCl fulfills this requirement: it is cleaved under mild Pd(PPh₃)₄/PhSiH₃ or Pd(0)/morpholine conditions without affecting Fmoc or acid‑labile groups [2]. In contrast, Fmoc-D-Lys(Boc)-OH cannot be used for this strategy because the Boc group is cleaved under the same TFA conditions used for global deprotection, causing premature side‑chain exposure and undesired side reactions [1].

Cyclic peptides On‑resin cyclization Lysine anchoring

Price Comparison: Fmoc-D-Lys-OAll.HCl vs. Fmoc-L-Lys-OAll.HCl and Fmoc-D-Lys(Boc)-OH

At the 1 g scale, Fmoc-D-Lys-OAll.HCl is priced at €98.00, while its L‑enantiomer counterpart (Fmoc-L-Lys-OAll.HCl) is listed at €100.00 [1]. Fmoc-D-Lys(Boc)-OH, which lacks the allyl ester orthogonality, is priced at approximately €75.00 per 5 g (€15.00/g) [1]. The premium for Fmoc-D-Lys-OAll.HCl reflects the added synthetic complexity of introducing the allyl ester and the specialized orthogonal protection it provides. For applications not requiring orthogonal C‑terminal deprotection, Fmoc-D-Lys(Boc)-OH offers a lower‑cost alternative; however, for macrocyclic or branched peptide synthesis demanding a third orthogonal dimension, the higher cost of Fmoc-D-Lys-OAll.HCl is justified by its unique functionality [2].

Procurement Cost analysis Building block economics

High Enantiomeric Purity of Fmoc-D-Lys-OAll.HCl Ensures Reproducible D‑Peptide Synthesis

Commercially available Fmoc-D-Lys-OAll.HCl is supplied with a minimum enantiomeric purity of 99.8% [1]. In contrast, standard HPLC purity specifications for Fmoc-L-Lys-OAll.HCl and related derivatives range from 98–99% without explicit enantiomeric purity guarantees . The high enantiomeric excess of the D‑Lys derivative minimizes contamination by the L‑isomer, which could otherwise lead to heterogeneous peptide products and confound biological activity assays. For D‑peptide therapeutic development, where stereochemical integrity directly impacts efficacy and regulatory compliance, this specification difference is material [2].

Enantiomeric purity Quality control Chiral building blocks

Fmoc-D-Lys-OAll.HCl: High‑Value Application Scenarios Driven by Quantitative Evidence


Synthesis of Macrocyclic and Branched Peptide Natural Products Requiring Four‑Dimensional Orthogonality

Fmoc-D-Lys-OAll.HCl is the enabling building block for the total synthesis of macrocyclic natural peptides such as polymyxin E2, daptomycin, and lacticin 481, where four‑dimensionally orthogonal protective group strategies are mandatory [1]. The allyl ester provides a third orthogonal deprotection axis—stable to piperidine and TFA but cleavable by Pd(0)—that is essential for selectively exposing the lysine side chain or C‑terminus for on‑resin cyclization or branching [1]. Standard Fmoc-D-Lys(Boc)-OH cannot support this synthetic logic because its Boc group is removed under TFA, collapsing the required orthogonality [2].

Construction of Head‑to‑Tail Cyclic Peptides via Lysine Side‑Chain Anchoring

In solid‑phase synthesis of head‑to‑tail cyclic peptides, Fmoc-D-Lys-OAll.HCl enables lysine side‑chain anchoring strategies [1]. The allyl ester is selectively deprotected on‑resin using Pd(PPh₃)₄, exposing the ε‑amino group for cyclization while the peptide remains attached to the support and all other protecting groups (Fmoc, tBu) stay intact [2]. This approach is impossible with Fmoc-D-Lys(Boc)-OH, where the Boc group cannot be removed without simultaneously exposing other acid‑labile protections, leading to unwanted side reactions and failed cyclization [1].

Development of Protease‑Resistant D‑Peptide Therapeutics and Peptidomimetics

For therapeutic peptide candidates requiring extended in vivo half‑life, Fmoc-D-Lys-OAll.HCl introduces a D‑lysine residue that confers resistance to proteolytic degradation [1]. The D‑configuration alters backbone conformation and reduces susceptibility to endogenous proteases, which are stereospecific for L‑amino acids [1]. This class‑level effect is well‑documented: D‑amino acid substitution increases peptide stability in serum and prolongs circulatory exposure [2]. Fmoc-D-Lys-OAll.HCl is therefore the preferred building block for designing metabolically stable D‑peptide analogs, antimicrobial peptides, and peptidomimetic drug candidates.

C‑Terminal Modification and Bioconjugation via Orthogonal Allyl Deprotection

The allyl ester in Fmoc-D-Lys-OAll.HCl can be selectively removed under mild Pd(0) catalysis while the peptide remains fully protected on‑resin [1]. This enables site‑specific C‑terminal functionalization—such as attachment of fluorophores, biotin, or PEG chains—without disturbing the Fmoc‑protected N‑terminus or acid‑labile side‑chain protections [2]. Subsequent Fmoc deprotection allows continued peptide chain elongation, making Fmoc-D-Lys-OAll.HCl uniquely suited for synthesizing C‑terminally modified peptides, peptide‑drug conjugates, and labeled probes for biological studies.

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